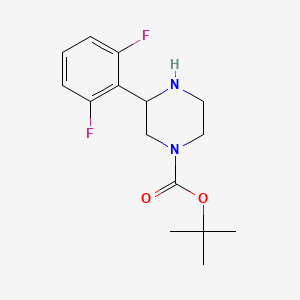
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolan ring in its structure makes this compound particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,3-benzotriazole and 3-bromothiophene.
Bromination: The benzotriazole is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Cyclization: The brominated benzotriazole is then reacted with thiophene under specific conditions to form the thiolan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiolan ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Agents like sodium borohydride can be used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzotriazoles can be formed.
Oxidation Products: Oxidation of the thiolan ring can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Probes: Used in the development of probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Antimicrobial Activity: Evaluated for its activity against various microorganisms.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in metals.
UV Stabilizers: Incorporated into materials to protect against UV degradation.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiolan ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparación Con Compuestos Similares
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzofuran
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzothiazole
Comparison:
- Structural Differences: The presence of different heteroatoms (oxygen, sulfur, nitrogen) in the ring structures.
- Reactivity: Variations in reactivity due to the different electronic effects of the heteroatoms.
- Applications: Each compound may have unique applications based on its specific properties.
Propiedades
Fórmula molecular |
C10H10BrN3S |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
5-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
Clave InChI |
YYJMNYGIVSSHTF-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)




![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)
![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)



![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
